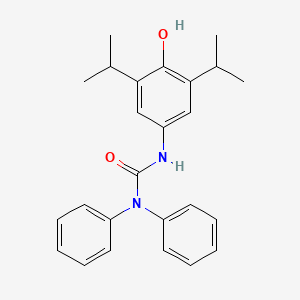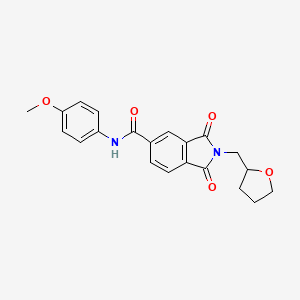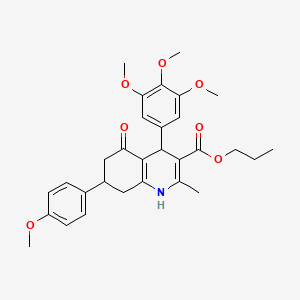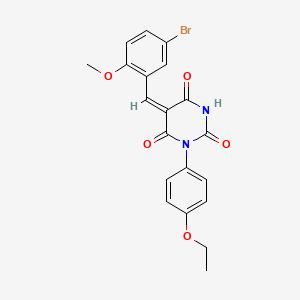
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, also known as HDPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. HDPU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
The mechanism of action of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea involves the inhibition of protein tyrosine phosphatases. These enzymes play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea can disrupt these processes, leading to the inhibition of cancer cell proliferation and the enhancement of insulin sensitivity.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been shown to have several biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea inhibits the activity of protein tyrosine phosphatases, leading to the inhibition of cancer cell proliferation. Additionally, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been shown to enhance insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has several advantages for lab experiments, including its ability to inhibit the activity of protein tyrosine phosphatases and its potential applications in cancer therapy and diabetes treatment. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, including the development of new synthesis methods, the identification of its potential applications in other areas of research, and the determination of its safety and efficacy for use in humans. Additionally, further studies are needed to explore the mechanism of action of N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea and its potential interactions with other cellular processes.
Méthodes De Synthèse
Several methods have been used to synthesize N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea, including the reaction of 3,5-diisopropylphenol with diphenylurea in the presence of a base, such as potassium carbonate or sodium hydride. Another method involves the reaction of 4-chloro-3,5-diisopropylphenol with diphenylurea in the presence of a base. The resulting product is then treated with a reducing agent, such as sodium borohydride, to obtain N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea.
Applications De Recherche Scientifique
N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been extensively studied for its potential applications in biochemical and physiological research. It has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, N'-(4-hydroxy-3,5-diisopropylphenyl)-N,N-diphenylurea has been studied for its potential use in the treatment of diabetes, as it has been shown to enhance insulin sensitivity.
Propriétés
IUPAC Name |
3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17(2)22-15-19(16-23(18(3)4)24(22)28)26-25(29)27(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18,28H,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFPGKMWCDQHSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]-1,1-diphenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[benzyl(methyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone](/img/structure/B5206033.png)
![3-bromo-N-(tert-butyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5206041.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5206049.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5206056.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5206063.png)
![N-{[(1-benzyl-2-phenylethyl)amino]carbonyl}propanamide](/img/structure/B5206073.png)
![5-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5206077.png)

![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5206105.png)

![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)

